molecular formula C14H10F2O3 B6402715 5-Fluoro-3-(3-fluoro-4-methoxyphenyl)benzoic acid CAS No. 1261927-88-1

5-Fluoro-3-(3-fluoro-4-methoxyphenyl)benzoic acid

Cat. No.: B6402715
CAS No.: 1261927-88-1
M. Wt: 264.22 g/mol
InChI Key: TUPDDIGIPQLNRZ-UHFFFAOYSA-N
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Description

5-Fluoro-3-(3-fluoro-4-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H9F2O3. This compound is characterized by the presence of fluorine atoms and a methoxy group attached to a benzoic acid core. It is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Properties

IUPAC Name

3-fluoro-5-(3-fluoro-4-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-13-3-2-8(7-12(13)16)9-4-10(14(17)18)6-11(15)5-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPDDIGIPQLNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690160
Record name 3',5-Difluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261927-88-1
Record name 3',5-Difluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-(3-fluoro-4-methoxyphenyl)benzoic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed using a palladium catalyst, a boronic acid derivative, and an aryl halide. The reaction conditions are generally mild and can be carried out in aqueous media .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves stringent control of temperature, pressure, and reagent concentrations to achieve consistent product quality .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol.

    Substitution: The fluorine atoms on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 5-Fluoro-3-(3-fluoro-4-methoxyphenyl)benzaldehyde or 5-Fluoro-3-(3-fluoro-4-methoxyphenyl)benzoic acid derivatives.

    Reduction: Formation of 5-Fluoro-3-(3-fluoro-4-methoxyphenyl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-3-(3-fluoro-4-methoxyphenyl)benzoic acid is utilized in several scientific research areas:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism by which 5-Fluoro-3-(3-fluoro-4-methoxyphenyl)benzoic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to participate in hydrogen bonding and electrostatic interactions, which can influence enzyme activity and receptor binding. The methoxy group can also modulate the compound’s lipophilicity, affecting its cellular uptake and distribution .

Comparison with Similar Compounds

    3-Fluoro-4-methoxybenzoic acid: Shares similar structural features but lacks the additional fluorine atom on the aromatic ring.

    4-Methoxyphenylboronic acid: Contains a methoxy group and a boronic acid moiety, used in similar synthetic applications.

    2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: Another fluorinated benzoic acid derivative with different functional groups.

Uniqueness: 5-Fluoro-3-(3-fluoro-4-methoxyphenyl)benzoic acid is unique due to the presence of two fluorine atoms and a methoxy group, which confer distinct electronic and steric properties. These features make it a versatile building block in organic synthesis and enhance its potential in various scientific applications.

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